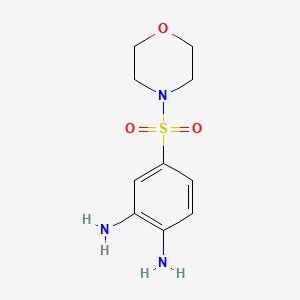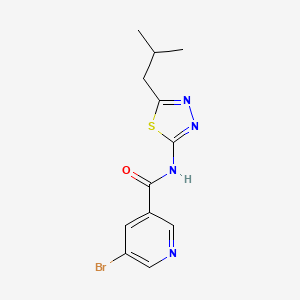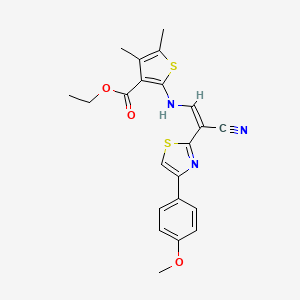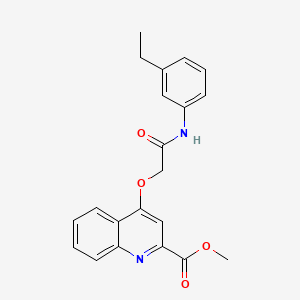
Methyl 4-(2-((3-ethylphenyl)amino)-2-oxoethoxy)quinoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(2-((3-ethylphenyl)amino)-2-oxoethoxy)quinoline-2-carboxylate, also known as E-2-(4-(3-ethylphenylamino)-2-oxoquinoline-3-carboxamido)ethyl 3,4-dihydroxybenzoate, is a synthetic compound that belongs to the quinoline family. This compound has been extensively studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Quinolines have become important compounds due to their variety of applications in medicinal chemistry . They have been found to act as selective glycine site antagonists related to many nervous system diseases, including stroke, Parkinson disease, and Alzheimer disease .
Synthetic Organic Chemistry
Quinolines are also significant in synthetic organic chemistry . They can be used as intermediates for the production of many medical products .
Industrial Chemistry
In the field of industrial chemistry, quinolines have a variety of applications . For example, they can be used in the synthesis of dyes and in the preparation of hydroxyquinoline sulfate, a fungicide.
Antimicrobial Activity
Many derivatives of quinolines have shown antimicrobial activity . They can be used in the development of new antimicrobial agents.
Anticancer Activity
Quinoline derivatives have also shown anticancer activity . They can be used in the development of new anticancer drugs.
Antimalarial Activity
Quinoline derivatives have been found to have antimalarial activity . They can be used in the development of new antimalarial drugs.
Wirkmechanismus
The exact mechanism of action can vary greatly depending on the specific quinoline derivative and its molecular structure. Some quinoline-based drugs work by inhibiting certain enzymes or cellular processes, while others may interact with specific protein targets or disrupt biochemical pathways .
The pharmacokinetics, or how the drug is absorbed, distributed, metabolized, and excreted (ADME), can also vary. Factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition can all influence its pharmacokinetics .
The action environment, including factors like pH, temperature, and the presence of other substances, can influence the stability and efficacy of the compound .
Eigenschaften
IUPAC Name |
methyl 4-[2-(3-ethylanilino)-2-oxoethoxy]quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-3-14-7-6-8-15(11-14)22-20(24)13-27-19-12-18(21(25)26-2)23-17-10-5-4-9-16(17)19/h4-12H,3,13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPNQHSTBMTABA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)COC2=CC(=NC3=CC=CC=C32)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-((3-ethylphenyl)amino)-2-oxoethoxy)quinoline-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2717532.png)
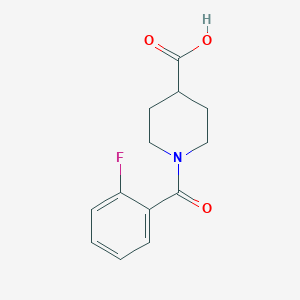
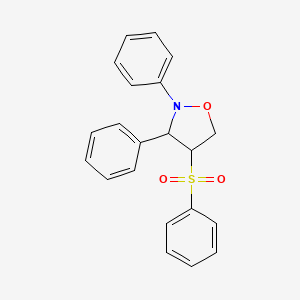
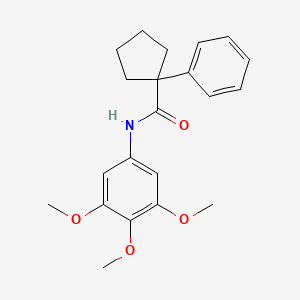
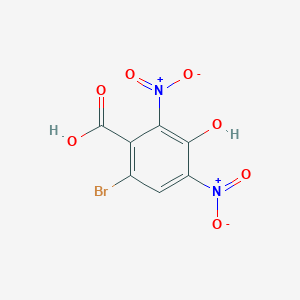




![4-[benzyl(propan-2-yl)sulfamoyl]-N-(5-methyl-1,2-oxazol-3-yl)benzamide](/img/structure/B2717549.png)
